

3-methylbenzoyl fluoride chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-methylbenzoyl Fluoride

Cat. No.: B15395457

[Get Quote](#)

3-Methylbenzoyl Fluoride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of **3-methylbenzoyl fluoride**. Due to a notable lack of specific experimental data in publicly available literature for **3-methylbenzoyl fluoride**, this document leverages data from the closely related analogue, 3-methylbenzoyl chloride, and the parent compound, benzoyl fluoride, to infer its characteristics. This guide covers physical and chemical properties, proposed synthesis protocols, expected reactivity, and safety considerations. The information is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Introduction

3-Methylbenzoyl fluoride is an acyl fluoride derivative of benzoic acid. Acyl fluorides are valuable reagents in organic synthesis, often favored over their more reactive chloride counterparts due to their unique reactivity profile and stability. The presence of the methyl group at the 3-position of the benzene ring is expected to influence the electronic and steric properties of the molecule, thereby affecting its reactivity and physical characteristics. This guide aims to provide a detailed technical overview of **3-methylbenzoyl fluoride**, addressing the current gap in readily available, specific data.

Physicochemical Properties

Specific experimental data for the physical properties of **3-methylbenzoyl fluoride**, such as melting point, boiling point, and density, are not readily available in the surveyed literature. However, the properties of the analogous compound, 3-methylbenzoyl chloride, and the parent compound, benzoyl fluoride, can provide valuable estimates.

Data for Analogous Compounds

The following tables summarize the available physical property data for 3-methylbenzoyl chloride and benzoyl fluoride. It is anticipated that the properties of **3-methylbenzoyl fluoride** will be comparable to these values.

Table 1: Physical Properties of 3-Methylbenzoyl Chloride (CAS: 1711-06-4)

Property	Value
Molecular Formula	C ₈ H ₇ ClO
Molecular Weight	154.59 g/mol
Melting Point	-23 °C
Boiling Point	86 °C at 5 mmHg
Density	1.173 g/mL at 25 °C

Table 2: Physical Properties of Benzoyl Fluoride (CAS: 455-32-3)

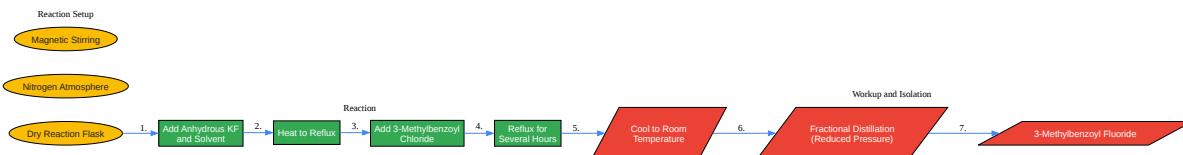
Property	Value
Molecular Formula	C ₇ H ₅ FO
Molecular Weight	124.11 g/mol [1]
Melting Point	-28 °C[1]
Boiling Point	159-161 °C[1]
Density	1.14 g/mL at 25 °C[1]

Synthesis Protocols

While a specific, detailed experimental protocol for the synthesis of **3-methylbenzoyl fluoride** is not explicitly documented in the reviewed literature, a common and effective method for the preparation of acyl fluorides is through the fluorination of the corresponding acyl chloride.

Proposed Synthesis from 3-Methylbenzoyl Chloride

This method involves the reaction of 3-methylbenzoyl chloride with a suitable fluorinating agent, such as potassium fluoride (KF).


Reaction:

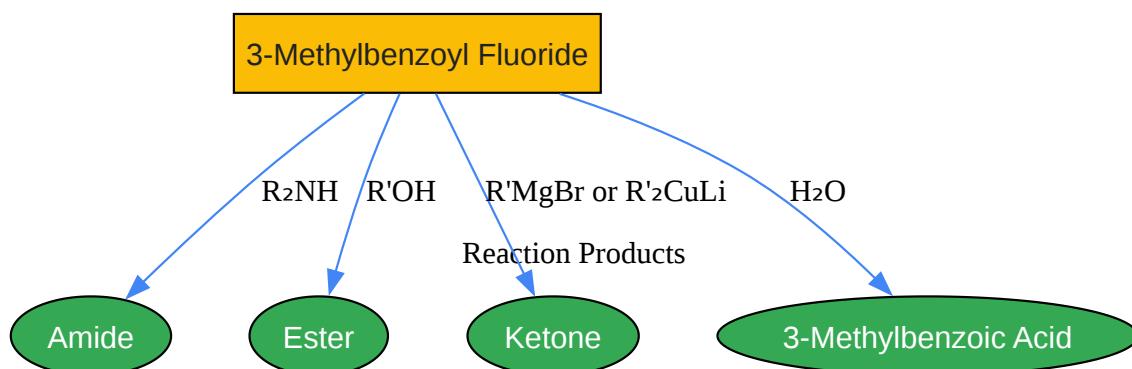
Experimental Protocol:

- Reagents and Equipment:
 - 3-Methylbenzoyl chloride
 - Anhydrous potassium fluoride (spray-dried is preferable)
 - A suitable high-boiling point solvent (e.g., sulfolane or acetonitrile)
 - Reaction flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet.
 - Distillation apparatus.
- Procedure:
 - In a dry reaction flask under a nitrogen atmosphere, add anhydrous potassium fluoride.
 - Add the solvent to the flask.
 - Heat the mixture with vigorous stirring.
 - Slowly add 3-methylbenzoyl chloride to the heated suspension.
 - The reaction mixture is heated at reflux for several hours to ensure complete conversion.
The progress of the reaction can be monitored by Gas Chromatography (GC) or Thin

Layer Chromatography (TLC).

- Upon completion, the reaction mixture is cooled to room temperature.
- The product, **3-methylbenzoyl fluoride**, is isolated by fractional distillation under reduced pressure.
- The resulting product should be characterized by spectroscopic methods (NMR, IR, MS) to confirm its identity and purity.

[Click to download full resolution via product page](#)


Caption: Proposed workflow for the synthesis of **3-methylbenzoyl fluoride**.

Reactivity and Chemical Behavior

Acyl fluorides are generally less reactive than their chloride or bromide counterparts, making them more selective acylating agents.

- Hydrolysis: **3-Methylbenzoyl fluoride** is expected to be sensitive to moisture and will hydrolyze to form 3-methylbenzoic acid and hydrogen fluoride.^[1] This reaction is typically slower than the hydrolysis of 3-methylbenzoyl chloride.

- Nucleophilic Acyl Substitution: It will react with a variety of nucleophiles, such as alcohols to form esters, amines to form amides, and organometallic reagents. These reactions may require heating or the use of a catalyst.
- Friedel-Crafts Acylation: **3-Methylbenzoyl fluoride** can be used as an acylating agent in Friedel-Crafts reactions, typically requiring a Lewis acid catalyst.

[Click to download full resolution via product page](#)

Caption: General reactivity of **3-methylbenzoyl fluoride** with various nucleophiles.

Spectroscopic Data (Predicted)

While experimental spectra for **3-methylbenzoyl fluoride** are not available, predictions can be made based on the known spectra of analogous compounds.

- ¹H NMR: Aromatic protons would appear in the range of 7.0-8.0 ppm. The methyl protons would appear as a singlet around 2.4 ppm.
- ¹³C NMR: The carbonyl carbon would be expected in the region of 160-170 ppm. The aromatic carbons would appear between 120-140 ppm, and the methyl carbon around 21 ppm.
- ¹⁹F NMR: A singlet would be expected for the fluorine atom of the acyl fluoride group.

- IR Spectroscopy: A strong absorption band characteristic of the C=O stretch of the acyl fluoride would be expected around 1800-1850 cm⁻¹.

Safety and Handling

Acyl halides, including **3-methylbenzoyl fluoride**, are corrosive and lachrymatory. They react with moisture, including in the air and on skin, to produce hydrofluoric acid and the corresponding carboxylic acid, which are also corrosive.

- Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles, and a face shield. All handling should be performed in a well-ventilated fume hood.
- Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors. Keep away from moisture.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, alcohols, and amines.

Conclusion

While specific experimental data for **3-methylbenzoyl fluoride** is scarce, its chemical properties can be reasonably inferred from its structural analogues. It is expected to be a useful and selective acylating agent in organic synthesis. The proposed synthesis protocol provides a viable route for its preparation. As with all acyl halides, appropriate safety precautions must be taken during its handling and use. Further research to fully characterize this compound would be a valuable contribution to the field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Benzoyl fluoride - Wikipedia [en.wikipedia.org]

- To cite this document: BenchChem. [3-methylbenzoyl fluoride chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15395457#3-methylbenzoyl-fluoride-chemical-properties\]](https://www.benchchem.com/product/b15395457#3-methylbenzoyl-fluoride-chemical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com